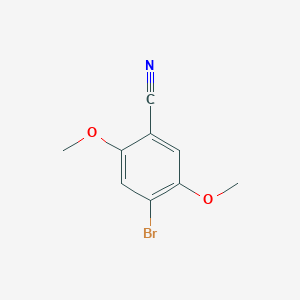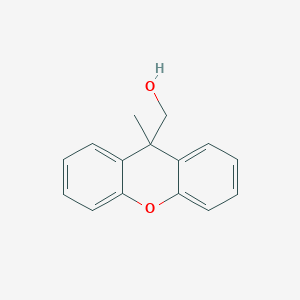
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is an organic compound with the molecular formula C13H24O2. It is a colorless to pale yellow liquid with a characteristic green cucumber-like odor. This compound is also known by its systematic name, (2E,6Z)-1,1-diethoxy-2,6-nonadiene, and is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanol and Ethyl Vinyl Ether Reaction: One common method involves the reaction of ethanol with ethyl vinyl ether under acidic conditions. This reaction proceeds through a series of steps, ultimately yielding 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- as the final product.
Ethanol and 2,6-Nonadienal Reaction: Another method involves the reaction of ethanol with 2,6-nonadienal in the presence of an acid catalyst. This reaction also produces the desired compound through a series of intermediate steps.
Industrial Production Methods
In industrial settings, the production of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- typically involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- can undergo oxidation reactions, typically resulting in the formation of aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form various alcohols, depending on the specific conditions and reagents used.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound is sometimes used in studies involving the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it useful in the development of new drugs and other bioactive compounds.
Medicine
While not commonly used directly in medicine, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is involved in the synthesis of pharmaceutical intermediates. Its reactivity and versatility make it a valuable component in the production of complex medicinal compounds.
Industry
In industrial applications, this compound is used as a solvent and a catalyst in various chemical processes. Its ability to dissolve a wide range of substances and facilitate reactions makes it useful in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- exerts its effects depends on the specific reaction or application. Generally, its reactivity is due to the presence of the diethoxy and diene functional groups, which can participate in a variety of chemical transformations. These groups can interact with molecular targets through mechanisms such as nucleophilic addition, electrophilic substitution, and radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Nonadiene, 1,1-dimethoxy-, (2E,6Z)-: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Nonadiene, 1,1-diethoxy-, (2E,6E)-: Similar structure but with different geometric isomerism.
2,6-Nonadiene, 1,1-diethoxy-, (2Z,6Z)-: Another geometric isomer with different spatial arrangement.
Uniqueness
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is unique due to its specific geometric configuration, which can influence its reactivity and the types of reactions it undergoes. This configuration can result in different physical and chemical properties compared to its isomers, making it particularly useful in certain applications where these properties are advantageous.
Propriétés
Numéro CAS |
106950-34-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Clé InChI |
GCIRJCKOUVCUBZ-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C/CC/C=C/C(OCC)OCC |
SMILES canonique |
CCC=CCCC=CC(OCC)OCC |
Densité |
0.860-0.868 |
Description physique |
colourless oily liquid with a fresh, green, cucumber odour |
Solubilité |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



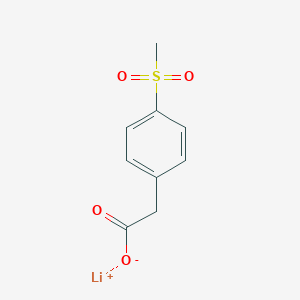


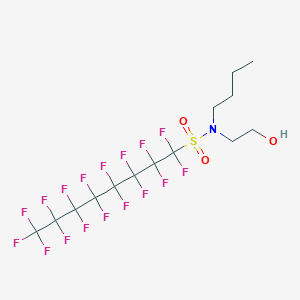
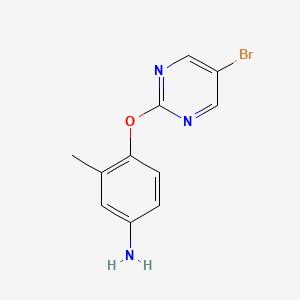



![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
